EAI045

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

EAI045の合成には、いくつかの段階が含まれます。 合成経路の1つには、2-(5-フルオロ-2-ヒドロキシフェニル)-2-(1-オキソイソインドリン-2-イル)-N-(チアゾール-2-イル)アセトアミドの調製が含まれます . この化合物は、炭素11およびトリチウム標識によるパラジウム触媒環化反応を用いて合成されます . 反応条件には、10±1%の放射化学収率、97%を超える放射化学純度、26±1 GBq/µmolのモル活性があります . This compoundの工業的生産方法はあまり文書化されていませんが、合成は通常、高純度の試薬と制御された反応条件を用いて、目的とする製品品質を確保します .

化学反応解析

This compoundは、酸化、還元、置換などのさまざまな化学反応を受けます . これらの反応に使用される一般的な試薬には、パラジウム触媒、炭素11、トリチウムなどがあります . これらの反応から生成される主な生成物は、this compoundの標識誘導体であり、さらに薬物動態および薬力学的試験に使用されます . この化合物がこれらの反応を受ける能力は、イメージングおよび治療的研究における応用にとって重要です .

科学研究への応用

This compoundは、幅広い科学研究に応用されています。 化学では、アロステリック阻害メカニズムの研究のためのモデル化合物として使用されます . 生物学では、this compoundは、EGFRが細胞シグナル伝達と増殖において果たす役割を調査するために使用されます . 医学では、特に従来のチロシンキナーゼ阻害剤に対する耐性が発達した場合に、非小細胞肺がんの標的療法の開発に使用されます . さらに、this compoundは、変異EGFRを発現する腫瘍を可視化する陽電子放出断層撮影(PET)トレーサーなどの診断用イメージング剤の開発のために、業界で使用されています .

化学反応の分析

Hydrolysis to Major Metabolite PIA

Key Reaction Pathway This compoundHydrolysisPIA+Byproducts

| Parameter | This compound | PIA |

|---|---|---|

| Molecular Formula | C19H14F2N2O4S | C16H11FNO4 |

| Detection Method | LC-MS/MS | LC-MS/MS |

| Plasma Stability | Moderate | High |

Analytical Characterization of Reactivity

A validated bioanalytical assay quantified this compound and PIA in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS):

| Matrix | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

|---|---|---|---|

| Plasma | 5–5000 | ±15% | <15% |

| Tissue Homogenates | 10–5000 | ±20% | <20% |

Structural Insights from Crystallography

Although not a direct chemical reaction, this compound’s binding conformation influences its reactivity:

- Binds as a "three-bladed propeller" in the allosteric pocket of T790M-mutant EGFR (PDB ID: 5D41) .

- Forms hydrogen bonds with Asp855 (DFG motif) and hydrophobic interactions with Leu777/Phe856 .

- The 1-oxoisoindolinyl group extends toward solvent-exposed regions, potentially influencing metabolic susceptibility .

Stability Under Experimental Conditions

Synergistic Interactions with Cetuximab

While not a chemical reaction, this compound’s functional synergy with cetuximab (anti-EGFR antibody) alters its pharmacokinetic-pharmacodynamic profile:

科学的研究の応用

In Vitro Studies

EAI045 has been evaluated across several human NSCLC cell lines:

- A549 : Wild-type EGFR

- H1975 : L858R/T790M EGFR mutation

- HCC827 : del19 EGFR mutation

In Vivo Studies

In vivo evaluations have been conducted using genetically engineered mouse models harboring lung carcinomas induced by mutant EGFR. These studies revealed that this compound effectively reduced tumor size when used alone or in combination with cetuximab. The pharmacokinetics of this compound were assessed, indicating rapid absorption and significant distribution to various tissues, including the brain and testis .

Pharmacokinetics and Metabolism

Case Studies

-

Combination Therapy for Advanced Lung Cancer :

A study demonstrated that combining this compound with cetuximab significantly inhibited tumor growth in patients with advanced lung adenocarcinoma harboring T790M and C797S mutations. This combination therapy was more effective than either drug alone, emphasizing the potential for enhanced therapeutic strategies using this compound . -

Resistance Mechanisms :

Research indicated that while this compound effectively targets T790M mutations, resistance can develop through additional mutations like C797S. Understanding these mechanisms is crucial for developing next-generation therapies that can overcome such resistance .

Data Tables

| Study Type | Cell Line | Mutation | IC50 (nM) | Effectiveness |

|---|---|---|---|---|

| In Vitro | H1975 | L858R/T790M | 2 | High |

| In Vitro | HCC827 | del19 | N/A | Low |

| In Vivo | Mouse Model | L858R/T790M | N/A | Significant Tumor Reduction |

| Combination | H1975 | L858R/T790M + Cetuximab | N/A | Synergistic Effect |

作用機序

EAI045は、従来のチロシンキナーゼ阻害剤が標的とするATP結合部位とは異なる、EGFR上のアロステリック部位に結合することによって効果を発揮します . この結合は受容体シグナル伝達を阻害し、細胞増殖と生存に関与する下流のシグナル伝達経路の阻害につながります . 抗体セツキシマブは、this compoundのアクセス可能なアロステリックポケットの数を増加させ、その効力を高めると仮定されています . This compoundの分子標的としては、第1世代および第2世代のチロシンキナーゼ阻害剤に対する耐性と一般的に関連付けられている、EGFRのL858R/T790MおよびC797S変異体があります .

類似化合物の比較

This compoundは、以前の世代のチロシンキナーゼ阻害剤に対する耐性を克服するために設計された、第4世代のEGFR阻害剤のクラスに属しています . 類似の化合物には、EAI001、JBJ-04-125-02、およびDDC4002が含まれます . これらの化合物もEGFRのアロステリック部位を標的とするが、this compoundは、薬剤耐性変異体を選択的に阻害しながら、野生型受容体を温存する能力がユニークです . この選択性により、潜在的な副作用が軽減され、他の阻害剤と比較してthis compoundの治療効果が向上します .

類似化合物との比較

EAI045 is part of a class of fourth-generation EGFR inhibitors designed to overcome resistance to earlier generations of tyrosine kinase inhibitors . Similar compounds include EAI001, JBJ-04-125-02, and DDC4002 . These compounds also target the allosteric site of EGFR, but this compound is unique in its ability to selectively inhibit drug-resistant mutants while sparing the wild-type receptor . This selectivity reduces potential side effects and enhances the therapeutic efficacy of this compound compared to other inhibitors .

生物活性

EAI045 is an allosteric inhibitor specifically designed to target mutant forms of the epidermal growth factor receptor (EGFR), particularly the L858R and T790M mutations commonly associated with non-small cell lung cancer (NSCLC). This compound represents a novel approach in overcoming resistance to existing EGFR-targeted therapies. Below, we explore its biological activity, mechanisms of action, and relevant findings from recent studies.

This compound binds to an allosteric site adjacent to the ATP-binding pocket of EGFR, which allows it to selectively inhibit mutant EGFR without affecting wild-type EGFR. This selectivity is crucial as it minimizes potential off-target effects and enhances therapeutic efficacy against specific mutations. The compound exhibits approximately 1000-fold selectivity over wild-type EGFR and shows excellent selectivity across a panel of 250 protein kinases .

Cellular Activity

Initial studies demonstrated that this compound effectively reduced EGFR autophosphorylation in H1975 cells (L858R/T790M mutant) with an effective concentration (EC50) of 2 nM . However, it did not completely eliminate autophosphorylation, indicating a partial inhibition mechanism . In contrast, no significant anti-proliferative effects were observed in both H1975 and H3255 cell lines at concentrations up to 10 µM .

- Table 1: In Vitro Activity of this compound

| Cell Line | Mutation | EC50 (nM) | Anti-proliferative Effect |

|---|---|---|---|

| H1975 | L858R/T790M | 2 | None |

| H3255 | L858R | ~10 | None |

| NIH-3T3 | L858R/T790M | - | Moderate |

Synergistic Effects

The efficacy of this compound was significantly enhanced when used in combination with cetuximab, an anti-EGFR antibody that disrupts dimerization of the receptor. This combination therapy demonstrated a reduction in tumor volume by over 50% in preclinical models . The presence of cetuximab allows this compound to bind more effectively to its allosteric site by preventing the formation of asymmetric dimers that hinder its action .

In Vivo Studies

This compound has been evaluated in various animal models bearing NSCLC xenografts. Studies indicated that while this compound alone had limited efficacy, its combination with cetuximab led to significant tumor regression.

- Table 2: In Vivo Efficacy of this compound with Cetuximab

| Treatment Combination | Tumor Volume Reduction (%) |

|---|---|

| This compound Alone | 0 |

| Cetuximab Alone | Modest Response |

| This compound + Cetuximab | >50 |

Pharmacokinetics

In terms of pharmacokinetics, this compound demonstrated rapid metabolism and renal excretion in mouse models. Approximately 23% of circulating radioactivity was attributed to intact [^11C]this compound at 60 minutes post-injection, indicating efficient clearance from the bloodstream . The biodistribution showed high uptake in liver and kidneys shortly after administration, which decreased significantly over time .

Case Studies and Clinical Implications

Recent clinical studies have suggested that this compound may be particularly beneficial for patients with NSCLC harboring specific mutations like L858R/T790M/C797S. The need for combination therapies is underscored by the emergence of resistance mechanisms that can limit the efficacy of single-agent therapies .

特性

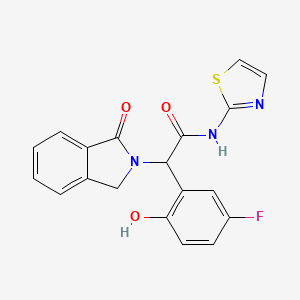

IUPAC Name |

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUFHOKUFOQRDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。